molecular formula C16H22N2O2 B2716999 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1797887-93-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide

Cat. No. B2716999
CAS RN: 1797887-93-4
M. Wt: 274.364
InChI Key: BWTRQMHFOMGCAZ-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide, also known as CX-5461, is a synthetic small molecule that has been extensively studied for its potential use in cancer therapy. This compound is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). The inhibition of RNA polymerase I by CX-5461 leads to the disruption of ribosome biogenesis, which is a critical process for the growth and survival of cancer cells.

Scientific Research Applications

Drug Discovery and Development

Several studies focus on the development and optimization of compounds with potential therapeutic applications. For instance, a compound identified as a selective and orally efficacious inhibitor of the Met kinase superfamily has been advanced into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009). This highlights the ongoing efforts in drug discovery to identify novel compounds with specific inhibitory effects on target enzymes or receptors.

Synthesis and Characterization

Research into the synthesis and characterization of novel compounds provides fundamental insights into their potential applications. For example, the synthesis and neuroleptic activity of benzamides related to compounds with pyrrolidine units have been explored, indicating potential applications in the treatment of psychosis due to their potent drug activity with few side effects (Iwanami et al., 1981). Another study focused on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, highlighting the versatility of such compounds in chemical synthesis (Özer et al., 2009).

Biological Activity

The exploration of biological activities of novel compounds is crucial for understanding their potential therapeutic benefits or biological impacts. A novel small-molecule binding site of the fat mass and obesity associated protein (FTO) was identified, offering new opportunities for the development of selective and potent inhibitors of FTO (He et al., 2015). This demonstrates the importance of identifying novel binding sites for therapeutic intervention.

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-9-10-18(11-15)14-7-5-13(6-8-14)17-16(19)12-3-2-4-12/h5-8,12,15H,2-4,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTRQMHFOMGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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